N-(2,4-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-24-18(14-5-7-15(26-2)8-6-14)12-22-21(24)29-13-20(25)23-17-10-9-16(27-3)11-19(17)28-4/h5-12H,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFUFCHTHAYFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of methoxy groups, an imidazole ring, and a thioacetamide moiety. These structural features contribute to its unique biological activity. The IUPAC name reflects its complex structure, which includes:
- Methoxy groups : Contributing to lipophilicity and potential interactions with biological targets.
- Imidazole ring : Known for its role in enzyme inhibition and receptor binding.
- Thioacetamide linkage : Implicated in various biochemical interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of enzymes and receptors involved in various biological pathways, including those related to inflammation and cancer.
Pharmacological Effects
-
Anticancer Activity :
- Studies have shown that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing imidazole rings have demonstrated inhibitory effects on cell proliferation by inducing apoptosis and blocking cell cycle progression at the G2/M phase .
- A related compound demonstrated inhibition of the HT29 colon cancer cell line, characterized by high COX-2 expression .
- Anti-inflammatory Properties :
- Antiviral Potential :
In Vitro Studies
In vitro studies have been crucial in elucidating the biological activity of this compound:
Mechanistic Insights
The mechanism by which this compound exerts its effects involves:
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Imidazole Derivatives
- Compound 9 (): 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Structural Differences: The imidazole core is substituted with a 4-fluorophenyl group at position 5 and a 4-methoxyphenyl group at position 1. The acetamide is linked to a thiazol-2-yl group. The thiazole moiety may alter binding interactions with biological targets .
CAS 1226429-38-4 () :
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide- Structural Differences : Features a 4-chlorophenyl group at position 1 and a p-tolyl group at position 3.
- Implications : The chloro and tolyl substituents increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. The absence of methoxy groups diminishes polarity compared to the target compound .
Pyrimidinone and Thiadiazole Derivatives
- Compound 18 (): 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Structural Differences: Replaces the imidazole with a pyrimidinone core. The acetamide is linked to a trifluoromethyl benzothiazole group. Implications: The pyrimidinone core is electron-deficient, favoring interactions with nucleophilic residues in enzymes. The trifluoromethyl group enhances lipophilicity and metabolic resistance .
- Compound 5e (): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Structural Differences: Uses a thiadiazole core with a phenoxyacetamide group. Implications: Thiadiazoles are rigid and planar, promoting π-π stacking interactions.
Substituent Effects on Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
